3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline
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Description
3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline, also known as BDQ, is a quinoline-based compound that has been extensively studied for its potential use as an antimycobacterial agent. It was first synthesized in 2005 by a team of researchers at the Novartis Institute for Tropical Diseases (NITD) in Singapore. Since then, BDQ has been the subject of numerous scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of tuberculosis (TB).
Scientific Research Applications
Nucleophilic Reactions and Degradations
Research by Hamby and Bauer (1987) highlights the reactivity of 3-benzenesulfonyloxyalloxazine, a compound with structural similarities to 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline, in nucleophilic reactions. These reactions yield a range of products depending on the nucleophile size, demonstrating the compound's versatility in synthesizing heterocyclic compounds with potential biological activities. The study elaborates on mechanisms explaining these degradations, providing a foundation for synthetic applications in medicinal chemistry and drug development (Hamby & Bauer, 1987).
Antimicrobial Activity
Marganakop et al. (2022) explored quinoline derivatives for antimicrobial activity, including structures analogous to 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline. Their work on synthesizing novel quinoline-containing compounds and assessing their in vitro antimicrobial efficacy provides insights into the potential of such compounds in developing new antimicrobial agents. The structural analyses and molecular docking against various target enzymes further illustrate the compound's utility in pharmaceutical research (Marganakop et al., 2022).
Molecular Docking and Structural Analyses
Desai et al. (2019) conducted molecular docking and structural analysis on a compound structurally related to 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline. Their work demonstrates the compound's binding modes with various target proteins, providing valuable information for the design of new drugs with antibacterial, anthelmintic, and anti-inflammatory properties. This research underscores the importance of structural and docking studies in identifying potential therapeutic agents (Desai et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-12-13-21(2)25(18-20)29-14-16-30(17-15-29)27-23-10-6-7-11-24(23)28-19-26(27)33(31,32)22-8-4-3-5-9-22/h3-13,18-19H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYINZEZTANFYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline |
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